9-(4-Iodophenyl)-9H-carbazole
Overview
Description
“9-(4-Iodophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12IN. It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbazole group attached to an iodophenyl group. The molecular weight of the compound is 369.21 .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C. Its purity is greater than 98.0% as determined by gas chromatography. The compound has a melting point range of 138.0 to 142.0°C and is soluble in toluene .
Scientific Research Applications
Medicinal Chemistry and Biological Activity
9H-carbazole, a tricyclic aromatic molecule, exhibits a range of biological activities. Its modifications have led to antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Studies from 2010-2015 show its potential in medicinal chemistry, highlighting its versatility and effectiveness in various therapeutic areas (Tsutsumi, Gündisch, & Sun, 2016).
Bacterial Biotransformation
Research into the bacterial transformation of 9H-carbazole derivatives, crucial for pharmacological applications, has identified specific bacterial strains capable of producing hydroxylated metabolites. These findings are significant for understanding the microbial metabolism of carbazole and related compounds (Waldau, Methling, Mikolasch, & Schauer, 2009).
Luminescence and Structural Properties
Studies on biphenyl carbazole derivatives have explored their luminescent properties and crystal structures, revealing insights into their thermal stability and intermolecular interactions. This research is crucial for the development of new materials with specific optical and thermal characteristics (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Photopolymerization and Photoredox Applications
Carbazole derivatives have been synthesized as photoinitiators and photoredox catalysts, exhibiting high performance in polymerization processes under visible light. These compounds are crucial for advancing technologies in 3D printing and LED projector resins (Mousawi, Dumur, Garra, Toufaily, Hamieh, Graff, Gigmes, Fouassier, & Lalevée, 2017).
Synthesis of Carbazole Derivatives
Efficient protocols for synthesizing substituted 9H-carbazoles have been developed, showcasing their potential in various applications, including as organic semiconductors and materials for optoelectronics (Guerra, Rossi, Pierini, & Barolo, 2015).
Safety and Hazards
Properties
IUPAC Name |
9-(4-iodophenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZDMKAGSIDFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445557 | |
Record name | 9-(4-Iodophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-15-8 | |
Record name | 9-(4-Iodophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-Iodophenyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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